Ethyl 4-(chlorosulfonyl)butanoate Ethyl 4-(chlorosulfonyl)butanoate
Brand Name: Vulcanchem
CAS No.: 319452-60-3
VCID: VC2554903
InChI: InChI=1S/C6H11ClO4S/c1-2-11-6(8)4-3-5-12(7,9)10/h2-5H2,1H3
SMILES: CCOC(=O)CCCS(=O)(=O)Cl
Molecular Formula: C6H11ClO4S
Molecular Weight: 214.67 g/mol

Ethyl 4-(chlorosulfonyl)butanoate

CAS No.: 319452-60-3

Cat. No.: VC2554903

Molecular Formula: C6H11ClO4S

Molecular Weight: 214.67 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(chlorosulfonyl)butanoate - 319452-60-3

Specification

CAS No. 319452-60-3
Molecular Formula C6H11ClO4S
Molecular Weight 214.67 g/mol
IUPAC Name ethyl 4-chlorosulfonylbutanoate
Standard InChI InChI=1S/C6H11ClO4S/c1-2-11-6(8)4-3-5-12(7,9)10/h2-5H2,1H3
Standard InChI Key WATIBNFNUAUDJJ-UHFFFAOYSA-N
SMILES CCOC(=O)CCCS(=O)(=O)Cl
Canonical SMILES CCOC(=O)CCCS(=O)(=O)Cl

Introduction

Chemical Structure and Properties

Ethyl 4-(chlorosulfonyl)butanoate (CAS: 319452-60-3) is characterized by its unique chemical structure featuring both an ester and a chlorosulfonyl functional group. The compound has a molecular formula of C6H11ClO4S and a molecular weight of 214.67 g/mol . Its structure contains an ethyl ester group at one end and a reactive chlorosulfonyl group at the other, connected by a four-carbon chain.

Physical and Chemical Properties

The physical and chemical properties of ethyl 4-(chlorosulfonyl)butanoate are critical for understanding its behavior in various chemical reactions and applications. Below is a comprehensive table of its key properties:

PropertyValue
Molecular FormulaC6H11ClO4S
Molecular Weight214.67 g/mol
IUPAC NameEthyl 4-chlorosulfonylbutanoate
Physical StateLiquid (at room temperature)
SMILES NotationCCOC(=O)CCCS(=O)(=O)Cl
InChIInChI=1S/C6H11ClO4S/c1-2-11-6(8)4-3-5-12(7,9)10/h2-5H2,1H3
InChIKeyWATIBNFNUAUDJJ-UHFFFAOYSA-N
CAS Number319452-60-3

The compound possesses two reactive functional groups: the chlorosulfonyl group (-SO2Cl) and the ethyl ester moiety (-COOEt) . The chlorosulfonyl group is particularly electrophilic, making it susceptible to nucleophilic attack, while the ester group can undergo typical ester reactions such as hydrolysis and transesterification.

Synthesis Methods

Several synthetic routes exist for the preparation of ethyl 4-(chlorosulfonyl)butanoate, each with its advantages and limitations. Understanding these methods is crucial for researchers seeking to optimize production of this important intermediate.

Chlorosulfonation of Ethyl Butanoate Derivatives

The most common synthetic approach involves the chlorosulfonation of ethyl 4-hydroxybutanoate using chlorosulfonic acid (ClSO3H). The reaction typically proceeds under controlled conditions to prevent side reactions . The general reaction scheme can be represented as:

C6H12O3 + ClSO3H → C6H11ClO4S + H2O

This method requires careful temperature control, as excessive heat may lead to decomposition or unwanted side reactions. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product with high purity.

Alternative Synthetic Routes

Alternative methods may involve the esterification of 4-(chlorosulfonyl)butanoic acid with ethanol under acidic conditions. This approach can be particularly useful when starting from different precursors but may require additional purification steps to achieve high purity.

Chemical Reactivity

Ethyl 4-(chlorosulfonyl)butanoate exhibits rich chemical reactivity due to its functional groups, particularly the highly reactive chlorosulfonyl moiety. Understanding these reaction patterns is essential for its application in synthetic chemistry.

Types of Reactions

The compound undergoes several important types of reactions:

Nucleophilic Substitution Reactions

The chlorosulfonyl group readily undergoes nucleophilic substitution reactions with various nucleophiles:

  • With amines: Forms sulfonamides (R-SO2-NR'2)

  • With alcohols: Forms sulfonate esters (R-SO2-OR')

  • With thiols: Forms thiosulfonates (R-SO2-SR')

These reactions typically occur at room temperature or slightly elevated temperatures, making them convenient for laboratory synthesis .

Hydrolysis Reactions

The ester group can undergo hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis: Using mineral acids like HCl

  • Basic hydrolysis: Using bases like NaOH

The hydrolysis yields 4-(chlorosulfonyl)butanoic acid, which retains the reactive chlorosulfonyl group for further transformations .

Reduction Reactions

Reduction of ethyl 4-(chlorosulfonyl)butanoate with appropriate reducing agents can lead to various products depending on the conditions employed. Common reducing agents include lithium aluminum hydride (LiAlH4) .

Reaction Mechanisms

The nucleophilic substitution at the sulfonyl chloride typically follows an addition-elimination mechanism. The nucleophile attacks the electrophilic sulfur atom, forming a tetrahedral intermediate, followed by elimination of the chloride leaving group. This mechanism explains the high reactivity of the sulfonyl chloride group toward various nucleophiles.

Applications in Scientific Research

Ethyl 4-(chlorosulfonyl)butanoate serves as a versatile intermediate with numerous applications across multiple scientific disciplines. Its unique reactivity profile makes it valuable in various research contexts.

Applications in Organic Synthesis

The compound functions as a key building block in organic synthesis, particularly in the preparation of:

  • Complex organic molecules with specific functional group arrangements

  • Heterocyclic compounds with sulfonamide or sulfonate linkages

  • Molecules with defined spatial arrangements requiring specific linker lengths

Its ability to undergo selective reactions at either the chlorosulfonyl or ester terminus makes it particularly useful for constructing complex molecular architectures .

Applications in Medicinal Chemistry

In medicinal chemistry, ethyl 4-(chlorosulfonyl)butanoate serves as a precursor for synthesizing:

  • Sulfonamide-based drugs, which have been crucial in treating bacterial infections

  • Enzyme inhibitors that target specific biological pathways

  • Molecules that modulate protein-protein interactions

The four-carbon chain provides an optimal spacing between functional groups in many bioactive molecules, making this compound valuable in drug discovery efforts .

Applications in Biochemistry

The compound has found applications in biochemical research, particularly in:

  • Protein modification studies through sulfonylation reactions

  • Creation of affinity labels for enzyme active site mapping

  • Development of biochemical probes for mechanistic studies

These applications leverage the compound's ability to form stable covalent bonds with various biological nucleophiles, including amino acid side chains in proteins .

Comparison with Similar Compounds

Comparing ethyl 4-(chlorosulfonyl)butanoate with structurally related compounds provides insights into its unique properties and applications.

Comparison with Ethyl 4-Chloro-3-hydroxybutanoate

Ethyl 4-chloro-3-hydroxybutanoate (CAS: 10488-69-4) is another important synthetic intermediate that shares the ethyl ester group but contains a hydroxyl and chloro group instead of the chlorosulfonyl functionality . The table below compares key features of these compounds:

FeatureEthyl 4-(chlorosulfonyl)butanoateEthyl 4-chloro-3-hydroxybutanoate
Molecular FormulaC6H11ClO4SC6H11ClO3
Molecular Weight214.67 g/mol166.60 g/mol
Key Functional GroupsChlorosulfonyl, esterHydroxyl, chloro, ester
Primary ReactivityNucleophilic substitution at sulfonyl chlorideNucleophilic substitution at chloro group, reactions at hydroxyl group
Common ApplicationsSulfonamide synthesis, protein modificationChiral building block, pharmaceutical intermediate

Ethyl 4-chloro-3-hydroxybutanoate has been extensively studied for its role in asymmetric synthesis. Both enantiomers of this compound can be synthesized through enzymatic methods with high enantiomeric excess, making it valuable for preparing optically active compounds .

Comparison with Other Sulfonyl Chlorides

When compared to other sulfonyl chlorides, ethyl 4-(chlorosulfonyl)butanoate offers unique advantages due to its ester functionality and flexible four-carbon chain. This combination allows for sequential or orthogonal transformations, enhancing its synthetic utility.

Current Research Trends and Future Directions

Research involving ethyl 4-(chlorosulfonyl)butanoate continues to evolve, with several promising directions emerging in recent literature.

Green Chemistry Approaches

Current research trends include developing greener synthesis methods for ethyl 4-(chlorosulfonyl)butanoate and related compounds. These approaches aim to:

  • Reduce or eliminate the use of hazardous reagents like chlorosulfonic acid

  • Improve atom economy and reduce waste generation

  • Develop catalytic methods for key transformation steps

These efforts align with broader sustainable chemistry initiatives and may lead to more environmentally friendly production methods in the future.

Applications in Materials Science

Emerging applications in materials science include:

  • Development of functionalized polymers with sulfonamide or sulfonate linkages

  • Creation of surface-modified materials with specific interaction properties

  • Incorporation into adhesives and coating technologies

These applications leverage the compound's ability to form stable covalent bonds with various functional groups, enabling the creation of materials with tailored properties.

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